6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
422526-86-1 |
|---|---|
Molecular Formula |
C15H10F2N2OS |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChI Key |
DRISYQTXVYLNAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 4-fluorobenzylamine with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. 6-Fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The presence of fluorine enhances its lipophilicity, potentially improving its penetration into microbial membranes.
- Enzyme Inhibition : Studies have highlighted the ability of this compound to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Material Science Applications
- Advanced Materials Development : The fluorinated structure of this compound contributes to hydrophobicity and thermal stability, making it suitable for developing advanced materials with specific properties for industrial applications.
- Drug Delivery Systems : Due to its unique chemical properties, this compound can be integrated into drug delivery systems to enhance bioavailability and targeted delivery of therapeutic agents.
Biological Research Applications
- Cellular Interaction Studies : The interactions between this compound and biological molecules are being investigated to understand its mechanism of action at the cellular level. This research is crucial for elucidating how the compound affects cellular processes and signaling pathways.
- Structure-Activity Relationship Studies : Research focuses on modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications. This includes examining various substituents on the quinazolinone core to optimize pharmacological profiles.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and thioxo group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of dihydroquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogues:
Key Observations
Fluorine Substitution: The 6-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3a, 3c) .
Thioxo vs. Oxygenated Analogues :
- The thioxo group at C2 provides stronger hydrogen-bonding capacity compared to carbonyl groups, which may improve binding to enzymes like acetylcholinesterase (AChE) .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., compound 41 in ) achieves higher yields (94%) compared to conventional methods (e.g., A16 at 74%) .
- The use of Sc(III) triflate or Cu@MChit catalysts () demonstrates the versatility of transition metals in optimizing reaction conditions .
Substituents like thiophene (compound 41) or pyridyl () introduce π-π stacking interactions, which could be mimicked by the 4-fluorobenzyl group in the target compound .
Contradictions and Limitations
Biological Activity
6-Fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually conducted in solvents such as ethanol or methanol, often requiring a catalyst like hydrochloric acid or sulfuric acid at temperatures between 80-100°C.
Chemical Structure
| Property | Value |
|---|---|
| CAS No. | 422526-86-1 |
| Molecular Formula | C15H10F2N2OS |
| Molecular Weight | 304.32 g/mol |
| IUPAC Name | 6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| SMILES | C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms and the thioxo group enhances its binding affinity and stability, which may influence various cellular processes.
Antibacterial Activity
Research indicates that compounds containing fluorinated groups often exhibit enhanced antibacterial properties. For instance, studies on related thiosemicarbazides have shown that the presence of electron-withdrawing substituents significantly increases antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The structure–activity relationship (SAR) analysis suggests that the electronic properties of substituents play a crucial role in modulating antibacterial activity.
Antiproliferative Activity
The antiproliferative effects of quinazoline derivatives have been extensively studied. For example, a series of fluorinated compounds were evaluated for their ability to inhibit the growth of various cancer cell lines including HeLa, HT-29, MCF-7, and HepG-2 cells. The results demonstrated that certain derivatives showed potent antiproliferative activity, indicating the potential of fluorinated quinazolines as anticancer agents .
Case Studies
- Antibacterial Efficacy : A study on fluorobenzoylthiosemicarbazides highlighted that compounds with specific substitutions exhibited significant antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The most effective derivatives were those with trifluoromethyl substitutions .
- Antiproliferative Testing : In another investigation focusing on novel quinazoline derivatives, several compounds were synthesized and tested against various carcinoma cell lines. Notably, those with optimal substitutions demonstrated considerable growth inhibition in cancer cells, suggesting a promising avenue for further development in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
